Disodium Iminodiacetate Hydrate, also known as Iminodiacetic Acid Disodium Salt Hydrate, is a chemical compound with the molecular formula C4H5NNa2O5 . It is commonly used in the preparation of different iminodiacetic acid-agarose supports, which are useful for selective adsorption of large proteins .
The molecular structure of Disodium Iminodiacetate Hydrate is represented by the linear formula C4H5NO4Na2·xH2O . The molecular weight of the anhydrous basis is 177.07 .
Disodium Iminodiacetate Hydrate appears as a white to almost white powder or crystal . It is hygroscopic and should be stored under inert gas . The compound is soluble in water .
Disodium Iminodiacetate Hydrate, also known as Iminodiacetic acid disodium salt hydrate, is classified as a chelating agent. Its chemical formula is , with a molecular weight of 174.11 g/mol. The compound is recognized for its ability to form stable complexes with metal ions, making it valuable in various scientific applications. It is commonly used in biochemical research and industrial processes involving metal ion separation and purification .
The synthesis of Disodium Iminodiacetate Hydrate typically involves the neutralization of iminodiacetic acid with sodium hydroxide. The general procedure is as follows:
In industrial settings, the synthesis parameters such as temperature, concentration, and reaction time are optimized to enhance yield and purity .
Disodium Iminodiacetate Hydrate features a unique molecular structure that includes two carboxylate groups and an amine group. The structural formula can be represented as:
Key structural characteristics include:
Disodium Iminodiacetate Hydrate participates in various chemical reactions primarily due to its chelating properties. It can effectively bind metal ions such as copper, nickel, and zinc through coordination chemistry. The following reactions are notable:
The mechanism of action for Disodium Iminodiacetate Hydrate involves selective adsorption processes where it interacts with large proteins or metal ions:
Disodium Iminodiacetate Hydrate exhibits several important physical and chemical properties:
These properties make it suitable for applications in environments where metal ion stabilization is critical .
Disodium Iminodiacetate Hydrate has a wide range of scientific applications:
This two-step route converts monoethanolamine into disodium iminodiacetate hydrate. First, monoethanolamine reacts with formaldehyde and hydrogen cyanide under alkaline conditions to form N-(cyanomethyl)-N-(2-hydroxyethyl)glycinonitrile. This intermediate undergoes hydrolysis using sodium hydroxide, yielding disodium iminodiacetate hydrate. The reaction proceeds as follows:$$\ce{Monoethanolamine + 2HCHO + 2HCN -> Intermediate ->[NaOH] Disodium\ Iminodiacetate\ Hydrate}$$Critical parameters include maintaining pH >12 with sodium hydroxide and temperatures of 60–80°C during hydrolysis. The process achieves >85% yield but requires stringent handling of toxic hydrogen cyanide [1] [4].
Diethanolamine undergoes catalytic dehydrogenation in alkaline media to directly form disodium iminodiacetate hydrate. This environmentally favorable method avoids cyanide intermediates. The reaction mechanism involves:$$\ce{2(HOCH2CH2)2NH + 2NaOH ->[Catalyst][-4H2] 2(HOOCCH2)2NNa2 + 4H2}$$Operational conditions require 160–190°C, 0.5–2 MPa pressure, and copper-based catalysts. Key advantages include high atom economy and fewer waste streams. However, catalyst deactivation and hydrogen management necessitate specialized reactors [2] [4].
Iminodiacetonitrile (IDAN) serves as a precursor for alkaline hydrolysis. Using concentrated sodium hydroxide (40–50% w/w) at 90–100°C, the nitrile groups convert to carboxylates:$$\ce{(NCCH2)2NH + 2NaOH + 2H2O -> (HOOCCH2)2NNa2 + 2NH3}$$This method delivers >90% yield but faces challenges in purifying ammonia byproducts and sourcing high-purity IDAN. Industrial adoption is limited compared to dehydrogenation due to corrosion and effluent issues [4].
Table 1: Comparative Analysis of Synthesis Pathways
Pathway | Reagents | Conditions | Yield | Key Challenges |
---|---|---|---|---|
Cyanomethylation | Monoethanolamine, HCN, HCHO | 60–80°C, pH >12 | >85% | HCN toxicity |
Oxidative Dehydrogenation | Diethanolamine, NaOH | 160–190°C, 0.5–2 MPa | 70–85% | Catalyst stability |
Nitrile Hydrolysis | Iminodiacetonitrile, NaOH | 90–100°C | >90% | Ammonia removal, purity |
Copper-zirconia catalysts (typically 5–15 wt% copper) dominate dehydrogenation processes. Prepared via co-precipitation, they exhibit high alkali resistance due to zirconia’s stability. At 190°C, Cu/ZrO₂ achieves 95% diethanolamine conversion and 85% disodium iminodiacetate hydrate selectivity. The active phase comprises copper(0) nanoparticles dispersed on a zirconia matrix, facilitating hydrogen desorption. Modifiers like lanthanum or manganese enhance surface area (>200 m²/g) and copper dispersion, reducing sintering [2] [3] [5].
Raney copper catalysts, prepared by leaching aluminum-copper alloys, offer high initial activity but suffer from rapid deactivation due to copper agglomeration under hydrogen evolution. Incorporating 1–5% nickel or cobalt forms intermetallic phases (e.g., CuNiAl₃) that inhibit particle coalescence. Nickel-modified variants maintain >80% activity over 10 cycles versus <50% for pure Raney copper. Storage constraints exist, however, as pyrophoric tendencies require inert atmospheres [4] [7].
Additives improve catalyst durability and activity:
These metals increase catalyst lifespan by >40% and disodium iminodiacetate hydrate selectivity by 10–15% versus unmodified systems [4] [7].
Table 2: Performance Metrics of Catalysts for DEA Dehydrogenation
Catalyst Type | Composition | Conversion (%) | Selectivity (%) | Lifespan (cycles) |
---|---|---|---|---|
Cu/ZrO₂ | 10% Cu, ZrO₂ support | 95 | 85 | >50 (continuous) |
Raney Copper-Nickel | 90% Cu, 5% Ni, 5% Al | 88 | 80 | 10 |
Mo-Modified Cu/ZrO₂ | 10% Cu, 2% Mo/ZrO₂ | 97 | 90 | 60 |
Batch autoclaves, operating at 0.5–2 MPa and 500–1000 rpm agitation, face productivity losses from downtime (filtration, catalyst reloading). Continuous systems resolve this but demand precise temperature control and hydrogen removal. Microchannel reactors enable 3–5x higher space-time yields (2.5 kg·L⁻¹·h⁻¹) than batch reactors (0.8 kg·L⁻¹·h⁻¹) by intensifying heat/mass transfer. However, catalyst integration remains challenging [2] [4].
Microchannel reactors (channel width: 100–500 µm) feature Cu/ZrO₂ catalysts immobilized on copper foam. Benefits include:
Table 3: Microchannel vs. Batch Reactor Performance
Parameter | Batch Reactor | Microchannel Reactor | Improvement |
---|---|---|---|
Temperature Control | ±10°C | ±2°C | 5x tighter |
Residence Time | 60–120 min | 0.3–1.7 min | 50x shorter |
Space-Time Yield | 0.8 kg·L⁻¹·h⁻¹ | 2.5 kg·L⁻¹·h⁻¹ | 3x higher |
Catalyst Productivity | 0.1 g·gₚᵣₒd·h⁻¹ | 0.4 g·gₚᵣₒd·h⁻¹ | 4x higher |
Residence time critically influences intermediates: At 160°C, hydroxyethylglycinate (HEG) peaks at 0.5 min, while disodium iminodiacetate hydrate dominates after 1.5 min. Optimized microchannel designs thus enable precise selectivity control [2] [4].
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